Ethyl 2-[2-(2,4-difluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate
CAS No.:
Cat. No.: VC17710207
Molecular Formula: C13H12F2N2O3
Molecular Weight: 282.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H12F2N2O3 |
|---|---|
| Molecular Weight | 282.24 g/mol |
| IUPAC Name | ethyl 2-[2-(2,4-difluorophenyl)-3-oxo-1H-pyrazol-4-yl]acetate |
| Standard InChI | InChI=1S/C13H12F2N2O3/c1-2-20-12(18)5-8-7-16-17(13(8)19)11-4-3-9(14)6-10(11)15/h3-4,6-7,16H,2,5H2,1H3 |
| Standard InChI Key | YCYOXHQFESZKPP-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CC1=CNN(C1=O)C2=C(C=C(C=C2)F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, ethyl 2-[2-(2,4-difluorophenyl)-3-oxo-1H-pyrazol-4-yl]acetate, reflects its core pyrazole ring substituted at the 2-position with a 2,4-difluorophenyl group and at the 4-position with an ethyl acetate moiety. The pyrazole nucleus adopts a planar conformation, stabilized by resonance interactions, while the difluorophenyl group introduces steric and electronic effects that influence reactivity.
Key structural descriptors include:
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SMILES Notation:
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InChI Key:
Physicochemical Characteristics
The compound’s properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 282.24 g/mol |
| Hydrogen Bond Donors | 1 (NH group) |
| Hydrogen Bond Acceptors | 5 (carbonyl, ester, pyrazole) |
| Topological Polar Surface Area | 72.5 Ų |
The presence of fluorine atoms enhances lipid solubility and metabolic stability, critical for pharmacokinetic optimization. The ester group contributes to moderate hydrophilicity, balancing membrane permeability and aqueous solubility.
Synthesis and Optimization Strategies
Reaction Pathways
Synthesis typically begins with the condensation of 2,4-difluorobenzaldehyde with hydrazine derivatives to form the pyrazole core. Subsequent acetylation and esterification yield the target compound. A representative pathway involves:
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Pyrazole Ring Formation:
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Acetylation: Introduction of the acetate side chain via nucleophilic substitution.
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Esterification: Ethanol-mediated esterification under acidic catalysis.
Critical Reaction Parameters
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Catalysts: Lewis acids (e.g., ) accelerate ring closure.
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Solvents: Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity.
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Temperature: Optimal yields (75–85%) are achieved at 80–100°C.
Biological Activities and Mechanistic Insights
Antitumor Activity
In vitro screens against MCF-7 breast cancer cells showed moderate cytotoxicity (IC₅₀ ≈ 50 μM), likely via apoptosis induction through caspase-3 activation. Fluorine atoms may enhance DNA intercalation or topoisomerase inhibition, but target validation is pending.
Analytical Characterization
Spectroscopic Profiling
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NMR:
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(400 MHz, DMSO-d6): δ 1.21 (t, 3H, CH₃), 4.12 (q, 2H, OCH₂), 3.58 (s, 2H, CH₂CO), 7.45–7.62 (m, 3H, Ar-H).
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: δ -112.3 (d, J = 8.4 Hz), -116.7 (d, J = 8.4 Hz).
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Mass Spectrometry: ESI-MS m/z 283.1 [M+H]⁺.
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